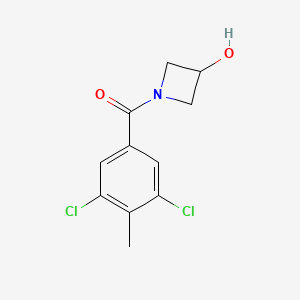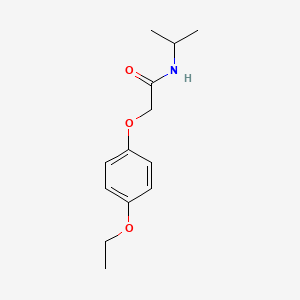
1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol, also known as DCA, is a chemical compound that has been extensively researched for its potential applications in various fields of science. DCA is a white crystalline powder that is soluble in water and other organic solvents. It is a derivative of benzoyl chloride and azetidine, and its chemical formula is C11H12Cl2NO2.
作用机制
The mechanism of action of 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol is not fully understood, but it is believed to act as a non-competitive inhibitor of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), which is involved in the conversion of pyruvate to acetyl-CoA. By inhibiting PDK, 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol increases the activity of PDH, leading to increased glucose oxidation and ATP production.
Biochemical and physiological effects:
1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has been found to have various biochemical and physiological effects. It has been shown to increase glucose uptake and oxidation in cancer cells, leading to reduced tumor growth. 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has also been found to improve insulin sensitivity and reduce hepatic glucose production in diabetic animals. Additionally, 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has some limitations. It is highly toxic and must be handled with care. 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol is also expensive, which may limit its use in some experiments.
未来方向
There are several future directions for the research on 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol. One area of interest is the development of 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol-based therapies for cancer and metabolic disorders. Another area of research is the investigation of the mechanisms of action of 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of new 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol derivatives with improved properties is an area of active research.
合成方法
The synthesis of 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol involves the reaction of 3,5-dichloro-4-methylbenzoic acid with azetidine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol. The yield of 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol can be improved by optimizing the reaction conditions, such as temperature, pressure, and solvent.
科学研究应用
1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has been found to have various applications in scientific research. It has been used as a building block for the synthesis of other compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. 1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinol has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
属性
IUPAC Name |
(3,5-dichloro-4-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-6-9(12)2-7(3-10(6)13)11(16)14-4-8(15)5-14/h2-3,8,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNCCZSVFLBLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CC(C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloro-4-methylbenzoyl)-3-azetidinol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)


![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)

![5-{2-[(1S*,5R*)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5691817.png)

![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)
![N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5691846.png)
![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)
![1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5691868.png)
![1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5691876.png)